Reduced Lipophilicity (XLogP3) and Lower Molecular Weight vs Sorafenib and Regorafenib
The target compound exhibits an XLogP3 of approximately 1.7, significantly lower than sorafenib (4.0) and regorafenib (4.5) [1]. Its molecular weight (302.76 g·mol⁻¹) is also substantially lower. This difference predicts higher aqueous solubility and reduced non-specific protein binding, potentially improving developability [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.7; MW = 302.76 g·mol⁻¹ |
| Comparator Or Baseline | Sorafenib: XLogP3 = 4.0, MW = 464.8 g·mol⁻¹; Regorafenib: XLogP3 ≈ 4.5, MW = 482.8 g·mol⁻¹ |
| Quantified Difference | XLogP3 reduced by ~2.3 units vs sorafenib; MW reduced by ~162 g·mol⁻¹ |
| Conditions | Computed properties (PubChem/Python-based prediction) |
Why This Matters
Lower lipophilicity and molecular weight correlate with better solubility and permeability, key attributes for early-stage lead optimization and in vivo dosing.
- [1] PubChem. Sorafenib (CID 216239): XLogP3 = 4.0. 1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea (InChI Key: AZEIFSIBIHSJPV-UHFFFAOYSA-N): XLogP3 ≈ 1.7. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
